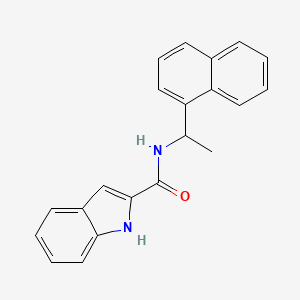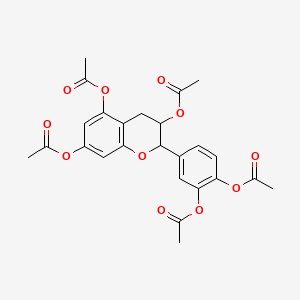![molecular formula C14H21NO5S B12292524 rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) is a chemical compound with the molecular formula C14H21NO5S and a molecular weight of 315.39 g/mol This compound is known for its unique structure, which includes a cyclohexyl ring, a phenol group, and a hydrogen sulfate group
Preparation Methods
The synthesis of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves several steps. The primary synthetic route includes the following steps:
Formation of the cyclohexyl ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.
Attachment of the methylamino group:
Formation of the phenol group: The phenol group is introduced through a phenolation reaction.
Addition of the hydrogen sulfate group: The final step involves the addition of the hydrogen sulfate group through a sulfation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The hydrogen sulfate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate) can be compared with other similar compounds, such as:
Tramadol: A well-known analgesic with a similar cyclohexyl structure.
N,O-Didesmethyl Tramadol O-β-D-Glucuronide: A metabolite of Tramadol with a similar structure.
Other phenol derivatives: Compounds with phenol groups that exhibit similar chemical properties.
Properties
Molecular Formula |
C14H21NO5S |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
[3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H21NO5S/c1-15-10-12-5-2-3-8-14(12,16)11-6-4-7-13(9-11)20-21(17,18)19/h4,6-7,9,12,15-16H,2-3,5,8,10H2,1H3,(H,17,18,19) |
InChI Key |
UQBQONCZEGSVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[rel-(2R,8R)-2-(trifluoromethyl)-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B12292473.png)

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)
![Methyl [(2,4,6-trimethoxyphenyl)carbamoyl]formate](/img/structure/B12292488.png)
![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)



![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
